Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate
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Overview
Description
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate is an organic compound that features a unique combination of phenoxy, phenyltellanyl, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-phenoxypropylamine with phenyltellanyl chloride to form the intermediate 3-phenoxy-2-(phenyltellanyl)propylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The phenoxy and phenyltellanyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the carbamate group can produce amines.
Scientific Research Applications
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The phenoxy and phenyltellanyl groups can interact with enzymes and receptors, modulating their activity. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl [3-phenoxy-2-(phenylsulfanyl)propyl]carbamate: Similar structure but with a sulfanyl group instead of a tellanyl group.
Ethyl [3-phenoxy-2-(phenylselanyl)propyl]carbamate: Contains a selanyl group instead of a tellanyl group.
Uniqueness
Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. The tellurium atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
112476-17-2 |
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Molecular Formula |
C18H21NO3Te |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
ethyl N-(3-phenoxy-2-phenyltellanylpropyl)carbamate |
InChI |
InChI=1S/C18H21NO3Te/c1-2-21-18(20)19-13-17(23-16-11-7-4-8-12-16)14-22-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20) |
InChI Key |
GTNQWZNZBMCHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(COC1=CC=CC=C1)[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
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